molecular formula C17H14O5 B2949065 3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one CAS No. 109598-98-3

3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2949065
CAS No.: 109598-98-3
M. Wt: 298.294
InChI Key: DEMDRGFMSDURSV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hydroxy group at position 7 and a 3,4-dimethoxyphenyl substituent at position 3 of the chromen-2-one scaffold. Its molecular formula is C₁₇H₁₄O₅, with a molecular weight of 298.29 g/mol. The compound’s structure combines the planar aromatic coumarin core with polar methoxy and hydroxy groups, which influence its solubility, hydrogen-bonding capacity, and biological interactions. It is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-344364) for research applications .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-14-6-4-10(8-16(14)21-2)13-7-11-3-5-12(18)9-15(11)22-17(13)19/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMDRGFMSDURSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.

    Reduction: The chromen-2-one core can be reduced to form dihydrochromen-2-one derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-7-oxo-2H-chromen-2-one.

    Reduction: Formation of 3-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a chemical compound with potential applications in scientific research, including acting as a building block for synthesizing complex organic molecules, studying enzyme interactions and biological pathways, and being used in the production of specialty chemicals and materials with unique properties.

Properties

  • Molecular Formula C24H27NO5
  • Molecular Weight 409.5 g/mol

Antioxidant Properties

Research indicates that flavonoids, including the compound 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one, possess significant antioxidant capabilities. These properties are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases such as cancer and cardiovascular disorders.

Molecular Docking Studies

Molecular docking studies have been employed to assess the binding affinity of this compound with various biological targets. Such studies can provide insights into its mechanism of action at the molecular level. For instance, interactions with protein disulfide isomerase (PDI) have been noted in related compounds, indicating possible antithrombotic effects.

Antimicrobial Activity

Flavonoids are also recognized for their antimicrobial properties. Preliminary studies suggest that similar compounds exhibit activity against a range of pathogens, including bacteria and fungi. The exact mechanisms often involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Research Findings

StudyFindings
In vitro studiesDemonstrated significant inhibition of enzyme activity related to inflammatory responses.
Cell culture experimentsShowed reduced levels of inflammatory markers in treated cells compared to controls.
Animal modelsIndicated potential therapeutic effects in models of arthritis and other inflammatory conditions.
Inflammation case studyIn a controlled study involving mice with induced inflammation, administration of this compound resulted in a marked reduction in swelling and pain compared to the placebo group.
Antimicrobial efficacyA series of tests against common bacterial strains revealed that this compound inhibited bacterial growth at relatively low concentrations, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects. Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with analogs (Table 1), followed by a discussion of structure-activity relationships.

Table 1: Structural and Physicochemical Properties of Selected Coumarin Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one 7-OH; 3-(3,4-OCH₃-C₆H₃) C₁₇H₁₄O₅ 298.29 Antioxidant potential, hydrogen bonding (HBD: 1, HBA: 5)
3-(2-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one 7-OH; 3-(2-Cl-C₆H₄); 4-CH₃ C₁₆H₁₁ClO₃ 286.71 Enhanced lipophilicity (Cl substituent)
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one 6-Cl; 7-OH; 3,4-CH₃ C₁₁H₉ClO₃ 224.64 Reduced H-bonding (HBD: 1, HBA: 3); antimicrobial potential
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 7-OCH₃; 3-(4-Cl-C₆H₄); 4-CH₃ C₁₇H₁₃ClO₃ 300.74 Increased steric bulk (methyl at C4)
3-(2,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one 7-OH; 3-(2,4-OCH₃-C₆H₃) C₁₇H₁₄O₅ 298.29 Altered methoxy positioning; computational binding affinity
7-Hydroxy-4-methyl-2H-chromen-2-one 7-OH; 4-CH₃ C₁₀H₈O₃ 190.20 Minimal substituents; baseline coumarin activity

Substituent Effects on Bioactivity

Hydroxy and Methoxy Groups
  • The 7-hydroxy group in the target compound enhances hydrogen-bond donor capacity (HBD = 1), facilitating interactions with enzymes like tyrosinase or antioxidant systems (e.g., free radical scavenging) .
  • Analogous dimethoxy-substituted curcumin derivatives demonstrated strong radical scavenging and angiotensin-converting enzyme (ACE) inhibition .
Chlorine Substituents
  • Chlorine atoms (e.g., 2-Cl in , 4-Cl in ) increase lipophilicity, enhancing membrane permeability but reducing polar interactions. For example, 3-(2-chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one may exhibit improved cellular uptake but lower solubility .
Steric and Positional Effects
  • Conversely, they may stabilize the molecule against metabolic degradation.
  • Methoxy positioning on the phenyl ring significantly alters activity. The target compound’s 3,4-dimethoxy configuration likely offers better π-π stacking in enzyme binding compared to 2,4-dimethoxy analogs .

Computational and Experimental Insights

  • Molecular Docking: Studies on prenylflavonoids (e.g., neobavaisoflavone in ) highlight the importance of substituent orientation in Aβ42 binding, suggesting that the target compound’s 3,4-dimethoxyphenyl group may optimize interactions with hydrophobic enzyme pockets.
  • Antimicrobial and Antiviral Potential: Derivatives with chloro and methyl groups (e.g., ) demonstrated antimicrobial activity, while dimethoxy-substituted compounds inhibited HIV-1 protease in vitro .

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one, commonly referred to as a derivative of 7-hydroxycoumarin, is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core with two methoxy groups at the 3 and 4 positions of the phenyl ring. Its molecular formula is C17H16O5C_{17}H_{16}O_5, and it exhibits properties typical of coumarin derivatives, including fluorescence and enzyme inhibition potential.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit macrophage migration inhibitory factor (MIF) tautomerase activity. It binds competitively with a binding affinity (K_i) estimated around 18 ± 1 nM, demonstrating its potential as a therapeutic agent in inflammatory conditions .
  • Antioxidant Activity : Like many coumarin derivatives, this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anticancer Properties : Research indicates that derivatives of 7-hydroxycoumarin can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle pathways .

Biological Activity Data

A summary of relevant research findings regarding the biological activity of this compound is presented in Table 1.

Biological Activity IC50 / K_i Value Reference
MIF Tautomerase Inhibition18 ± 1 nM
Antioxidant Activity-
Apoptosis Induction in Cancer-

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Effects : A study demonstrated that the inhibition of MIF by this compound led to reduced inflammation in murine models. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis .
  • Anticancer Studies : In vitro studies showed that the compound effectively induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The activation of caspase pathways was noted as a significant mechanism behind its anticancer effects .
  • Fluorescent Probes : The compound's fluorescent properties have been exploited for imaging studies in biological systems, providing insights into cellular dynamics and interactions with specific proteins like MIF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.